molecular formula C11H9ClN2O3 B11864081 4-Amino-7-chloro-6-methoxyquinoline-3-carboxylic acid

4-Amino-7-chloro-6-methoxyquinoline-3-carboxylic acid

Cat. No.: B11864081
M. Wt: 252.65 g/mol
InChI Key: WZFYIKCNAFQGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-chloro-6-methoxyquinoline-3-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-chloro-6-methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-Amino-7-chloro-6-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-7-chloro-6-methoxyquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, chloro, and methoxy groups makes it a versatile intermediate in medicinal chemistry .

Biological Activity

4-Amino-7-chloro-6-methoxyquinoline-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic potentials, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C11H8ClN3O3C_{11}H_{8}ClN_{3}O_{3}, and it features a quinoline core with various functional groups that contribute to its biological activity. The presence of an amino group, a chloro substituent, and a methoxy group enhances its interaction with biological targets.

PropertyValue
Molecular Weight237.64 g/mol
SolubilitySoluble in DMSO, ethanol
Melting Point150-155 °C

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Case Study: Antibacterial Efficacy

A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against E. coli, showcasing its potential as an antibacterial agent .

Antitubercular Activity

Recent investigations have highlighted the compound's activity against Mycobacterium tuberculosis (Mtb). The inhibition of Mtb DNA gyrase is a critical mechanism through which quinoline derivatives exert their effects.

Table 2: Antitubercular Activity

CompoundMIC (μg/mL)Mechanism of Action
This compound16DNA gyrase inhibition
QCA derivative 7m>16DNA gyrase inhibition

A notable finding was that the compound demonstrated retention of activity against non-replicating Mtb, suggesting its potential in treating latent tuberculosis infections .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Quinoline derivatives are known for their ability to induce apoptosis in cancer cells.

Case Study: Anticancer Screening

In vitro studies indicated that 4-amino derivatives can inhibit cell proliferation in acute myeloid leukemia (AML) models, with promising results in reducing tumor size in animal models .

Anti-inflammatory Properties

Additionally, the compound has been studied for its anti-inflammatory effects. In vitro assays showed that it could reduce the production of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • DNA Gyrase Inhibition : The compound binds to the active site of DNA gyrase, preventing DNA replication in bacteria and Mtb.
  • Apoptosis Induction : It activates caspase pathways leading to programmed cell death in cancer cells.
  • Cytokine Modulation : The reduction of inflammatory cytokines suggests a pathway for mitigating chronic inflammation.

Properties

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

4-amino-7-chloro-6-methoxyquinoline-3-carboxylic acid

InChI

InChI=1S/C11H9ClN2O3/c1-17-9-2-5-8(3-7(9)12)14-4-6(10(5)13)11(15)16/h2-4H,1H3,(H2,13,14)(H,15,16)

InChI Key

WZFYIKCNAFQGKY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.